Oosporein

Übersicht

Beschreibung

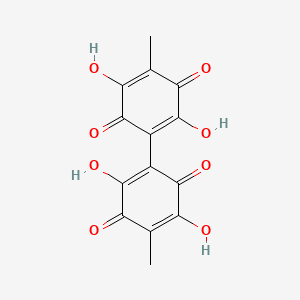

Oosporein is a toxic, bronze-colored dibenzoquinone with the molecular formula C14H10O8 . It was first extracted from various molds and has been found to possess antibiotic, antiviral, cytotoxic, antifungal, and insecticidal properties . This compound is produced by several fungi, including Beauveria bassiana , Chaetomium cupreum , and Cochliobolus kusanoi .

Wirkmechanismus

Oosporein is a red dibenzoquinone pigment that has been found in a number of soil and endophytic fungi, as well as in the entomopathogenic Beauveria genus . It has various functions, including insecticidal activity, phytotoxicity, antifungal activity, and a siderophore .

Target of Action

The primary targets of this compound are insects and bacteria . It has evolved the ability to parasitize insects and outcompete microbial challengers for assimilation of host nutrients .

Mode of Action

this compound acts as an antimicrobial compound to limit microbial competition on Beauveria bassiana-killed hosts . It inhibits the splitting of prophenoloxidase into polyphenol oxidase (PPO), which then hinders the activation of prophenoloxidase (PO) . It also directly inhibits the expression of antifungal peptide gallerimycin (from Gal gene) at the post-transcriptional level .

Biochemical Pathways

The biosynthesis of this compound involves a polyketide synthase (PKS) pathway including seven genes for quinone biosynthesis . The PKS this compound synthase 1 (OpS1) produces orsellinic acid that is hydroxylated to benzenetriol by the hydroxylase OpS4 .

Pharmacokinetics

It is known that it is produced mainly in insect cadavers at 24–48 hours after death .

Result of Action

The production of this compound results in a dramatic decrease (∼90%) in bacterial counts after host death, which correlates with this compound production . This allows the Beauveria bassiana fungus to maximally use host nutrients to grow and sporulate on infected cadavers .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it has been reported that this compound has a detoxification effect as a siderophore and aids in the growth of Miscanthus sinensis under Aluminum exposure .

Biochemische Analyse

Biochemical Properties

Oosporein interacts with several biomolecules in biochemical reactions. It is produced by a polyketide synthase (PKS) pathway that includes seven genes for quinone biosynthesis . The PKS this compound synthase 1 (OpS1) produces orsellinic acid, which is hydroxylated to benzenetriol by the hydroxylase OpS4 .

Cellular Effects

This compound has been found to have cytotoxic effects on Madin-Darby canine kidney cells and RAW 264.7 spleen cells . It induces elevated levels of reactive oxygen species (ROS) generation and high levels of malondialdehyde, loss of mitochondrial membrane potential, and induced glutathione hydroxylase (GSH) production in a dose-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It causes chromosomal DNA damage, as assessed by the Comet assay, with an increase in DNA damage observed in both the studied cell lines by increasing the this compound concentration . Furthermore, this compound treatment to studied cell lines indicated significant suppression of oxidative stress-related gene (Superoxide dismutase1 and Catalase) expression, and increased levels of mRNA expression in apoptosis or oxidative stress-inducing genes HSP70, Caspase3, Caspase6, and Caspase9 .

Temporal Effects in Laboratory Settings

This compound is expressed mainly in insect cadavers at 24–48 h after death . A dramatic decrease in bacterial colony counts (∼90%) after host death correlates with this compound production .

Dosage Effects in Animal Models

In animal models, Balb/C mice were treated with different concentrations of this compound ranging from 20 to 200 μM . After 24 h of exposure, histopathological observations revealed that this compound-treated target mouse tissues were significantly damaged compared to untreated control mice, and these effects were directly proportional to the toxin dose .

Metabolic Pathways

This compound is involved in the polyketide synthase (PKS) pathway for quinone biosynthesis . The PKS this compound synthase 1 (OpS1) produces orsellinic acid, which is hydroxylated to benzenetriol by the hydroxylase OpS4 .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Oosporein kann durch Fermentation von Pilzen wie Beauveria bassiana und Chaetomium cupreum synthetisiert werden . Die Biosynthese beinhaltet einen Polyketidsynthase (PKS)-Weg . Das Fermentationsprozess erfordert in der Regel milde Kulturbedingungen, einfache Kulturmedienzubereitung und kurze Fermentationszeiten .

Industrielle Produktionsverfahren: Industrielle Produktion von this compound beinhaltet die Verwendung von Pilzstämmen wie Cordyceps cardinalis . Die Fermentationskultur von Cordyceps cardinalis wird zur Produktion von this compound verwendet, das dann mit weniger organischen Lösungsmitteln extrahiert wird, was zu einer hohen Produktausbeute führt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Oosporein unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Reduktion: Reduktionsreaktionen von this compound sind nicht umfassend dokumentiert.

Substitution: Substitutionsreaktionen, an denen this compound beteiligt ist, treten in der Regel unter bestimmten pH-Bedingungen auf.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, die seine Dibenzochinon-Grundstruktur beibehalten .

Wissenschaftliche Forschungsanwendungen

Oosporein hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: this compound wird aufgrund seiner insektiziden Eigenschaften auf sein Potenzial als Biokontrollmittel in der Landwirtschaft untersucht

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene Mechanismen aus:

Vergleich Mit ähnlichen Verbindungen

Oosporein wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Destruxine: Von Metarhizium spp. produziert, sind Destruxine cyclische Hexadepsipeptide mit insektiziden Eigenschaften.

Beauvericin: Ein weiterer Sekundärmetabolit von Beauveria bassiana , Beauvericin, hat antibiotische und zytotoxische Eigenschaften.

Chaetoglobosine: Von Chaetomium spp. produziert, sind Chaetoglobosine Cytochalasine mit antimykotischer und zytotoxischer Wirkung.

This compound ist aufgrund seiner Dibenzochinon-Struktur und seiner breiten Palette biologischer Aktivitäten einzigartig, einschließlich seiner Rolle als Siderophor und seines Rückkopplungs-Induktionsmechanismus .

Eigenschaften

IUPAC Name |

2-(2,5-dihydroxy-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3,6-dihydroxy-5-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O8/c1-3-7(15)11(19)5(12(20)8(3)16)6-13(21)9(17)4(2)10(18)14(6)22/h15,17,20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMPJEGFPQTNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)O)C2=C(C(=O)C(=C(C2=O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963861 | |

| Record name | Oosporein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-54-7 | |

| Record name | Oosporein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oosporein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oosporein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oosporein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OOSPOREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/708AUK232A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

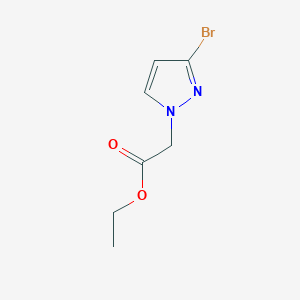

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

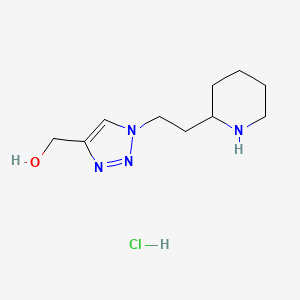

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1530819.png)

![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B1530824.png)

![2-[(pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole hydrochloride](/img/structure/B1530831.png)